tert-Butyl fluoride

NMR Spectroscopy Computational Chemistry Structural Elucidation

tert-Butyl fluoride (CAS 353-61-7), also known as 2-fluoro-2-methylpropane, is a tertiary alkyl fluoride with the molecular formula C₄H₉F and a molecular weight of 76.11 g/mol. It is a highly volatile, flammable gas or low-boiling liquid, characterized by a strong C-F bond in a sterically hindered environment.

Molecular Formula C4H9F
Molecular Weight 76.11 g/mol
CAS No. 353-61-7
Cat. No. B1596033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl fluoride
CAS353-61-7
Molecular FormulaC4H9F
Molecular Weight76.11 g/mol
Structural Identifiers
SMILESCC(C)(C)F
InChIInChI=1S/C4H9F/c1-4(2,3)5/h1-3H3
InChIKeyGSMZLBOYBDRGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Fluoride (CAS 353-61-7): A Specialized Fluorinated Hydrocarbon for Advanced Synthesis and Semiconductor Applications


tert-Butyl fluoride (CAS 353-61-7), also known as 2-fluoro-2-methylpropane, is a tertiary alkyl fluoride with the molecular formula C₄H₉F and a molecular weight of 76.11 g/mol. It is a highly volatile, flammable gas or low-boiling liquid, characterized by a strong C-F bond in a sterically hindered environment [1]. This compound serves as a critical building block in organic synthesis, a model system for studying reaction mechanisms, and a high-purity plasma etching gas in semiconductor manufacturing [2] [3].

Why Generic Substitution Fails: The Critical Differentiators of tert-Butyl Fluoride (CAS 353-61-7) in Research and Industry


The unique properties of tert-butyl fluoride stem from its highly sterically hindered tertiary carbon center bonded to the most electronegative element, fluorine. This specific molecular architecture dictates its behavior in a way that cannot be replicated by its primary or secondary alkyl fluoride analogs, nor by its chloro, bromo, or iodo counterparts. For instance, its distinct electron distribution, which significantly alters its ¹⁹F NMR chemical shift and its reactivity in nucleophilic substitution, is a direct consequence of its specific structure [1]. Furthermore, its high purity and specific composition, as defined in semiconductor patents (purity ≥ 99.9% by volume, butenes ≤ 1,000 ppm), are not met by alternative or in-class compounds, which would compromise the performance and precision of advanced plasma etching processes [2].

Quantitative Evidence Guide for tert-Butyl Fluoride (CAS 353-61-7) Selection: A Comparative Analysis


Comparative ¹⁹F NMR Shielding in Aliphatic Fluorides

The ¹⁹F NMR shielding of tert-butyl fluoride differs substantially from that of less substituted alkyl fluorides. This differential shielding, arising from the unique electron density distribution in the highly substituted tertiary structure, makes it a critical reference point in spectroscopic studies of aliphatic fluorides [1].

NMR Spectroscopy Computational Chemistry Structural Elucidation

Enhanced Thermodynamic Stability as a Model System for Reaction Mechanism Studies

tert-Butyl fluoride demonstrates a significantly more negative standard enthalpy of formation (ΔH°f,298) compared to its less substituted analogs, indicating greater thermodynamic stability. This property makes it an ideal model compound for studying the effects of alkyl substitution on the stability and reactivity of fluorinated systems [1].

Thermochemistry Computational Chemistry Reaction Mechanisms

High-Purity Specifications for Semiconductor Plasma Etching Applications

For semiconductor applications, tert-butyl fluoride is utilized as a high-purity plasma etching gas. Its performance in advanced etching processes for nanoscale devices is directly tied to its stringent purity specifications, which are not guaranteed by alternative or in-class fluorohydrocarbons [1].

Semiconductor Manufacturing Plasma Etching Materials Science

Distinct Behavior in Dissociative Electron Attachment Compared to Other tert-Butyl Halides

The interaction of low-energy electrons with tert-butyl halides leads to different outcomes. While tert-butyl chloride, bromide, and iodide undergo dissociative electron attachment (DEA) to yield halogen anions, tert-butyl fluoride does not follow this decay pathway for its ground anion state [1].

Physical Chemistry Electron Spectroscopy Computational Chemistry

Primary Research and Industrial Application Scenarios for tert-Butyl Fluoride (CAS 353-61-7)


Benchmark Compound in Superacid Chemistry for Carbocation Generation

tert-Butyl fluoride is a premier reagent for generating the tert-butyl carbocation in superacidic media (e.g., with SbF₅). This reaction is a classic method for directly observing and studying the properties of stable carbocations, a cornerstone of physical organic chemistry. The ability to cleanly generate this specific carbocation makes tert-butyl fluoride an indispensable tool for mechanistic investigations and teaching fundamental principles of organic reactivity. [1]

Reference Standard for ¹⁹F NMR Spectroscopic Analysis

Due to its well-characterized and unique ¹⁹F NMR chemical shift pattern in the series of aliphatic fluorides, tert-butyl fluoride serves as an excellent reference standard for calibrating instruments and interpreting the spectra of more complex fluorinated molecules. Researchers in medicinal chemistry and materials science rely on its distinct signature to confirm the incorporation of fluorine into target molecules and to analyze reaction outcomes. [2]

High-Purity Etching Gas for Advanced Semiconductor Manufacturing

In the semiconductor industry, high-purity tert-butyl fluoride (≥ 99.9%) is specified as a plasma etching gas for creating nanoscale features on silicon nitride and silicon oxide films. Its defined purity and low butenes content are critical for achieving the high selectivity and precision required in the fabrication of integrated circuits with line widths of 20 nm or less. Using a lower-purity grade or alternative compound could introduce contaminants that cause defects and reduce manufacturing yield. [3]

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